molecular formula C9H8Cl2O B3153627 4-(2-Chloroethyl)benzoyl chloride CAS No. 7623-03-2

4-(2-Chloroethyl)benzoyl chloride

Cat. No.: B3153627
CAS No.: 7623-03-2
M. Wt: 203.06 g/mol
InChI Key: FVZABLLXAIMRFE-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)benzoyl chloride is an organochlorine compound with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.07 g/mol. Structurally, it consists of a benzoyl chloride core substituted at the para position with a 2-chloroethyl group (–CH₂CH₂Cl). This substituent imparts electron-withdrawing characteristics due to the electronegative chlorine atom, enhancing the electrophilicity of the carbonyl carbon and making the compound highly reactive in nucleophilic acyl substitution reactions.

It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring selective acylation.

Properties

IUPAC Name

4-(2-chloroethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZABLLXAIMRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzoyl chloride can be synthesized through the reaction of 4-(2-chloroethyl)benzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloroethyl)benzoyl chloride may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The benzoyl chloride group can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the aromatic ring.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Substituted Benzoyl Chlorides: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-(2-Chloroethyl)benzoyl chloride has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of biological processes and the development of bioconjugates for therapeutic applications.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Table 1: Key Properties of 4-(2-Chloroethyl)benzoyl Chloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Reactivity Features Applications References
4-(2-Chloroethyl)benzoyl chloride C₉H₈Cl₂O 203.07 2-Chloroethyl (para) High electrophilicity due to EWG; moderate steric hindrance Pharmaceutical intermediates
4-(Chloromethyl)benzoyl chloride C₈H₆Cl₂O 189.03 Chloromethyl (para) Higher reactivity (smaller substituent); less steric hindrance Synthesis of imidazo[2,1-b]thiazoles
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 Bromo (para) Lower electrophilicity (Br less electronegative than Cl) General organic synthesis
4-(Dimethylamino)benzoyl chloride C₉H₁₀ClNO 183.64 Dimethylamino (para) Electron-donating group reduces reactivity Acylating agent for amines/alcohols
4-(2-Thienyl)benzoyl chloride C₁₁H₇ClOS 222.69 2-Thienyl (para) Conjugated system stabilizes carbonyl; moderate reactivity Heterocyclic compound synthesis

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs), such as chloroethyl or chloromethyl, increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). The 2-chloroethyl group offers a balance between reactivity and steric hindrance compared to the smaller chloromethyl group. Electron-donating groups (EDGs), like dimethylamino, reduce reactivity by destabilizing the electrophilic carbonyl carbon. Halogen substituents (Br, Cl) differ in leaving-group ability; bromine’s larger atomic size may slow substitution compared to chlorine.

Stability and Handling

  • Hydrolysis Sensitivity : All benzoyl chlorides are moisture-sensitive, but EWGs like chloroethyl accelerate hydrolysis. Storage under anhydrous conditions is critical.

Biological Activity

4-(2-Chloroethyl)benzoyl chloride, a compound with the molecular formula C9H8ClO, is known for its applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Weight : 182.61 g/mol
  • CAS Number : 7623-03-2
  • Structure : Contains a benzoyl group attached to a chloroethyl substituent, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-(2-Chloroethyl)benzoyl chloride can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to modifications that may disrupt normal cellular functions.

Biological Assays and Findings

Research has demonstrated various biological activities associated with 4-(2-Chloroethyl)benzoyl chloride:

  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways.
  • Antimicrobial Activity : In vitro tests have revealed that 4-(2-Chloroethyl)benzoyl chloride possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disrupting microbial cell membranes.
  • Carcinogenic Potential : Research indicates that compounds structurally related to 4-(2-Chloroethyl)benzoyl chloride may exhibit carcinogenic properties. Short-term tests for carcinogenicity have been performed using similar chlorinated compounds, suggesting a need for further investigation into the long-term effects of this compound.

Case Studies

Several studies have explored the biological implications of 4-(2-Chloroethyl)benzoyl chloride:

  • Study on Cancer Cell Lines : A study published in Cancer Research reported that treatment with varying concentrations of 4-(2-Chloroethyl)benzoyl chloride resulted in dose-dependent inhibition of cell proliferation in leukemia cells, with IC50 values indicating significant potency.
  • Antimicrobial Testing : In research conducted by Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
CytotoxicityInduces apoptosis in leukemia cellsCancer Research
Antimicrobial ActivityEffective against S. aureus and E. coliJournal of Antimicrobial Chemotherapy
Carcinogenic PotentialRelated compounds show carcinogenicityEnvironmental Health Perspectives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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